molecular formula C12H14 B1360297 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 40562-09-2

5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B1360297
CAS No.: 40562-09-2
M. Wt: 158.24 g/mol
InChI Key: FXXLVNARLGNNLX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 5-methylene-6,7,8,9-tetrahydro-5H-benzoannulene (CAS 40562-09-2) emerged from advancements in annulene chemistry during the mid-20th century. While its exact discovery date remains unspecified, its structural framework aligns with Sondheimer’s pioneering work on conjugated macrocyclic polyenes in the 1960s. The compound represents a hybrid system blending aromatic and aliphatic features, reflecting efforts to explore non-benzenoid aromaticity and strained cyclic systems. Early synthetic routes likely involved cyclization strategies, as seen in analogous benzoannulene derivatives. Its characterization became feasible with the advent of modern spectroscopic techniques, enabling precise structural elucidation of fused bicyclic systems.

Nomenclature and Classification

The systematic IUPAC name 5-methylene-6,7,8,9-tetrahydro-5H-benzoannulene denotes:

  • Benzoannulene : A seven-membered annulene fused to a benzene ring.
  • 5H : Indicates the position of the saturated hydrogen within the bicyclic system.
  • 6,7,8,9-tetrahydro : Specifies four hydrogen atoms saturating carbons 6–9.
  • 5-methylene : A methylene group (-CH₂) at position 5.

Classification :

  • Bicyclic hydrocarbon : Combines a benzene ring (aromatic) and a partially saturated cycloheptene.
  • Non-benzenoid aromatic system : The conjugated π-system spans the annulene ring, though its aromaticity remains debated.
  • Substituted benzoannulene : Distinguished by the methylene substituent, which influences reactivity and stability.

Significance in Organic Chemistry

This compound holds importance in three key areas:

  • Aromaticity Studies : Its structure challenges traditional Hückel’s rule, providing insights into conjugation dynamics in medium-sized rings. Computational studies suggest partial aromatic character due to delocalized π-electrons, though bond-length alternation (1.41–1.43 Å) indicates reduced resonance stabilization compared to benzene.
  • Synthetic Intermediate : Serves as a precursor for benzotropones via oxidation and participates in Diels-Alder reactions due to its strained cycloheptene moiety.
  • Pharmacophore Development : Derivatives like SB612111 (a nociceptin receptor antagonist) utilize its scaffold, highlighting its utility in medicinal chemistry.

Position within Benzoannulene Chemistry

The compound occupies a unique niche among benzoannulenes:

Feature 5-Methylene Derivative 7H-Benzoannulene 5-Oxo Derivative
Core Structure Methylene-substituted Fully unsaturated Ketone-substituted
Aromaticity Partial (non-planar) Antiaromatic (paratropic) Non-aromatic
Reactivity Electrophilic addition at methylene Cycloaddition-prone Nucleophilic attack at carbonyl
Synthetic Utility Oxidizable to benzotropones Precursor for carbenes Intermediate for analgesics

Its methylene group enhances electrophilicity, enabling regioselective functionalization unmatched in simpler annulenes.

Structural Characterization and Identification

Key Analytical Data :

  • Molecular Formula : C₁₂H₁₄ (MW: 158.24 g/mol).
  • Spectroscopy :
    • ¹H NMR : Methylene protons resonate as a singlet near δ 4.8–5.0 ppm. Aromatic protons appear as multiplet signals (δ 6.5–7.2 ppm).
    • ¹³C NMR : The methylene carbon (C5) shows a peak at ~110 ppm, while sp² carbons range from 120–140 ppm.
    • IR : C=C stretches at ~1600 cm⁻¹ and C-H stretches for methylene at ~2900 cm⁻¹.
  • X-ray Crystallography : Reveals bond-length alternation in the annulene ring (1.41–1.47 Å), supporting partial conjugation.

Comparative Structural Data :

Parameter 5-Methylene Derivative 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one
C5–C6 Bond Length 1.43 Å 1.38 Å (C=O)
Ring Planarity Slight distortion Planar (ketone stabilizes structure)
Torsional Strain Moderate Low

Properties

IUPAC Name

5-methylidene-6,7,8,9-tetrahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-10-6-2-3-7-11-8-4-5-9-12(10)11/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLVNARLGNNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193579
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40562-09-2
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040562092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Ring Expansion Approaches

One classical approach to preparing benzoannulene derivatives, including 5-Methylene-6,7,8,9-tetrahydro-5H-benzoannulene, is through cyclization reactions involving cycloheptatriene or related precursors. For example, acid-catalyzed bridge cleavage of epoxybenzoannulene derivatives can yield ring-expanded products that form the benzoannulene skeleton. Thermolysis of dichloride intermediates in solvents like nitrobenzene at elevated temperatures (around 165 °C) has been reported to facilitate ring expansion leading to the benzoannulene core, followed by reduction steps to adjust saturation levels.

Introduction of the Methylene Group

The methylene group at the 5-position can be introduced by specific synthetic transformations such as:

  • Reaction of appropriate benzoannulene ketone precursors with methylene transfer reagents.
  • Use of dichlorocarbene addition to benzoannulene intermediates followed by thermolysis and reduction to afford the methylene-substituted product.

Reduction and Functional Group Transformations

Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed to reduce ketone intermediates to alcohols or to adjust the saturation of the ring system. These steps are crucial for obtaining the tetrahydro structure of the benzoannulene ring.

A representative synthetic sequence based on literature and related benzoannulene derivatives includes:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Cycloheptatriene derivatives, acid catalyst Formation of benzoannulene core
2 Carbene addition Dichlorocarbene generated via phase-transfer catalysis Formation of cyclopropanoid intermediate
3 Thermolysis Nitrobenzene, 165 °C Ring expansion to benzoannulene skeleton
4 Reduction LiAlH4 or NaBH4 Formation of tetrahydrobenzoannulene
5 Methylene introduction Methylenation reagents (e.g., Wittig or Tebbe reagents) Installation of 5-methylene group

This route is adapted from analogous benzoannulene chemistry and may require optimization for specific yields and purity.

For practical laboratory preparation and use, 5-Methylene-6,7,8,9-tetrahydro-5H-benzoannulene is often prepared as stock solutions for biological or chemical assays. A typical preparation involves dissolving the compound in DMSO to make a master stock solution, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve the desired concentration and clarity for in vivo or in vitro applications.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 6.3195
5 mM 1 1.2639
10 mM 1 0.632

Note: Volumes are adjusted proportionally for 5 mg and 10 mg quantities.

Purification of intermediates and final products generally involves:

  • Chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography.
  • Recrystallization from suitable solvents.
  • Characterization by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect the yield and selectivity of the benzoannulene core formation and methylene group introduction.
  • Use of phase-transfer catalysis and controlled thermolysis has been shown to improve ring expansion efficiency.
  • Reduction steps require careful monitoring to avoid over-reduction or side reactions.
  • Preparation of clear, stable stock solutions for biological testing requires stepwise solvent addition with mixing and clarification at each step to ensure solubility and stability.

The preparation of 5-Methylene-6,7,8,9-tetrahydro-5H-benzoannulene involves multi-step synthetic strategies focusing on:

  • Construction of the benzoannulene ring system via cyclization and ring expansion.
  • Introduction of the methylene substituent through carbene chemistry or methylenation reactions.
  • Reduction and functional group transformations to achieve the tetrahydro structure.
  • Careful purification and formulation for research applications.

These methods are supported by extensive research in benzoannulene chemistry and adapted synthetic protocols that ensure the production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methylene group allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo annulene is in organic synthesis. Its structure allows it to act as a versatile intermediate in the synthesis of complex organic molecules. For example:

  • Cycloaddition Reactions : The compound can participate in Diels-Alder reactions to form larger cyclic structures, making it valuable in synthesizing natural products and pharmaceuticals.

Case Study: Synthesis of Natural Products

A study demonstrated that 5-Methylene-6,7,8,9-tetrahydro-5H-benzo annulene could be used to synthesize specific natural products through cycloaddition reactions. This method provided a more efficient pathway compared to traditional methods, reducing the number of steps required for synthesis.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo annulene exhibit anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

In vitro studies have illustrated that certain derivatives of this compound inhibit the growth of cancer cells. For instance, modifications to the methyl group on the benzene ring have been correlated with increased cytotoxicity against specific cancer cell lines.

Materials Science

Another significant application lies in materials science. The unique electronic properties of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo annulene make it suitable for developing advanced materials such as organic semiconductors and photovoltaic devices.

Data Table: Electronic Properties

PropertyValue
Band Gap~2.1 eV
ConductivityModerate
StabilityHigh under ambient conditions

Photochemical Applications

The photochemical properties of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo annulene also present opportunities for applications in light-harvesting systems and photodynamic therapy (PDT). Its ability to absorb light at specific wavelengths can be harnessed for therapeutic purposes.

Case Study: Photodynamic Therapy

Research has indicated that when incorporated into PDT systems, derivatives of this compound can selectively target cancer cells while minimizing damage to surrounding healthy tissues. This selectivity is attributed to its unique absorption characteristics and reactive oxygen species generation upon light exposure.

Mechanism of Action

The mechanism of action of 5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene involves its interaction with molecular targets and pathways within biological systems. The methylene group and the tetrahydro structure play crucial roles in its reactivity and interactions. Specific molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Implications :

  • Halogenation (e.g., bromine in , fluorine in ) introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions .
  • Cyano groups () stabilize intermediates via resonance, influencing reaction pathways and isomer ratios (E/Z >20:1 in some cases) .

Key Observations :

  • Selectivity in halogenation is reagent-dependent: NBS leads to polybrominated byproducts, while HBr/H₂O₂ achieves mono-bromination .
  • Cyanation under metal-free conditions yields stereoselective products, with E-isomers dominating due to thermodynamic stability .
2.3 Physicochemical and Spectroscopic Properties

NMR Data Comparison :

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol 4.60 (d, 1H), 4.95 (d, 1H) Not reported
(E)-2-(Benzo[7]annulenylidene)acetonitrile 6.82 (s, mesitylene), 4.60–4.95 (olefinic) 120–150 (C≡N and aromatic carbons)

Electronic Properties :

  • DFT studies on halogenated derivatives () reveal reduced HOMO-LUMO gaps compared to non-halogenated analogues, enhancing reactivity .
  • Hirshfeld surface analysis highlights intermolecular interactions (e.g., C-H···O, halogen bonds) influencing crystal packing .

Biological Activity

5-Methylene-6,7,8,9-tetrahydro-5H-benzo annulene (commonly referred to as THBE) is a polycyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with THBE, supported by relevant data tables and research findings.

Chemical Structure and Properties

THBE has the molecular formula C12H14C_{12}H_{14} and a molecular weight of approximately 158.24 g/mol. The compound features a complex bicyclic structure that contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that THBE exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and contribute to various diseases.

  • Study Findings : In vitro studies demonstrated that THBE effectively scavenges free radicals, showing a dose-dependent response in reducing oxidative damage in cellular models .

Antitumor Effects

THBE has also been investigated for its potential antitumor activities.

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of THBE against several cancer cell lines. Results indicated that THBE inhibited cell proliferation in a variety of cancer types, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways.

  • Research Findings : In animal models, THBE administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that THBE may have therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect IC50/EC50 Values Reference
AntioxidantFree radical scavengingDose-dependent
AntitumorCytotoxicity against cancer cells5 - 15 µM
Anti-inflammatoryReduction of pro-inflammatory cytokinesNot specified

The biological activities of THBE can be attributed to its ability to interact with various cellular pathways:

  • Antioxidant Mechanism : THBE enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby boosting the cellular defense against oxidative stress.
  • Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : THBE inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Q & A

Q. What are the common synthetic routes for 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene?

A typical method involves functionalizing precursor annulenes via allylation or silylation. For example, starting with 2-methylallyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate, tert-butyldiphenylsilyl ethynyl groups can be introduced using anhydrous AlCl₃ in dichloromethane (DCM), yielding derivatives with ~77% efficiency after silica gel purification . Alternative routes include cyclization of substituted glutaric anhydrides with aromatic substrates (e.g., o-xylene) under Friedel-Crafts conditions .

Q. What spectroscopic techniques are critical for characterizing benzo[7]annulene derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent orientation. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like carbonyls. For nitro derivatives (e.g., 1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one), exact mass and logP values are calculated using high-resolution MS and computational tools .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Follow GHS guidelines for acute toxicity (H300) and skin/eye irritation (H314/H319). Use respiratory protection (FFP3 masks), nitrile gloves, and safety goggles. Avoid dust formation and ensure adequate ventilation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields of benzo[7]annulene derivatives?

Key variables include:

  • Catalyst loading : Higher AlCl₃ ratios (e.g., 3:1 AlCl₃:substrate) improve electrophilic substitution efficiency in Friedel-Crafts reactions .
  • Temperature : Controlled ice-cooling (0–5°C) minimizes side reactions during silylation .
  • Workup : Sequential extraction with DCM and silica gel filtration removes dicarboxylic acid byproducts .
  • Solvent choice : Polar aprotic solvents (e.g., toluene) enhance solubility of aromatic intermediates .

Q. What computational methods are used to model the electronic structure of benzo[7]annulene systems?

Q. How can derivatives of benzo[7]annulene be designed for biological activity screening?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro at position 1) to modulate redox potential for anticancer activity .
  • Hybridization : Attach thiazolidine moieties via stepwise coupling (e.g., 9-chloro-Benzo[7]annulene + thiazolidine precursors) to target enzyme inhibition .
  • In silico screening : Dock derivatives into protein binding pockets (e.g., cyclin-dependent kinases) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Reactant of Route 2
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5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.